molecular formula C10H17N5O B1480593 1-(3-((4-(aminomethyl)-1H-1,2,3-triazol-1-yl)methyl)pyrrolidin-1-yl)ethan-1-one CAS No. 2090584-38-4

1-(3-((4-(aminomethyl)-1H-1,2,3-triazol-1-yl)methyl)pyrrolidin-1-yl)ethan-1-one

Cat. No.: B1480593
CAS No.: 2090584-38-4
M. Wt: 223.28 g/mol
InChI Key: UKJUNSIGRIXLCU-UHFFFAOYSA-N
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Description

1-(3-((4-(aminomethyl)-1H-1,2,3-triazol-1-yl)methyl)pyrrolidin-1-yl)ethan-1-one is a complex organic compound featuring a triazole ring, a pyrrolidine ring, and an ethanone group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3-((4-(aminomethyl)-1H-1,2,3-triazol-1-yl)methyl)pyrrolidin-1-yl)ethan-1-one typically involves multiple steps:

    Formation of the Triazole Ring: This can be achieved through a between an azide and an alkyne.

    Attachment of the Pyrrolidine Ring: The triazole derivative is then reacted with a pyrrolidine derivative under suitable conditions.

    Introduction of the Ethanone Group:

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

1-(3-((4-(aminomethyl)-1H-1,2,3-triazol-1-yl)methyl)pyrrolidin-1-yl)ethan-1-one can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the ethanone group to an alcohol.

    Substitution: The triazole and pyrrolidine rings can participate in substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Various nucleophiles and electrophiles can be used depending on the desired substitution.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may yield alcohols.

Scientific Research Applications

1-(3-((4-(aminomethyl)-1H-1,2,3-triazol-1-yl)methyl)pyrrolidin-1-yl)ethan-1-one has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Medicine: Investigated for its potential as a pharmaceutical intermediate.

    Industry: Used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 1-(3-((4-(aminomethyl)-1H-1,2,3-triazol-1-yl)methyl)pyrrolidin-1-yl)ethan-1-one involves its interaction with molecular targets such as enzymes or receptors. The triazole ring can participate in hydrogen bonding and π-π interactions, while the pyrrolidine ring can enhance binding affinity through hydrophobic interactions. These interactions can modulate the activity of the target molecules, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 1-(3-((4-(aminomethyl)-1H-1,2,3-triazol-1-yl)methyl)pyrrolidin-1-yl)propan-1-one
  • 1-(3-((4-(aminomethyl)-1H-1,2,3-triazol-1-yl)methyl)pyrrolidin-1-yl)butan-1-one

Uniqueness

1-(3-((4-(aminomethyl)-1H-1,2,3-triazol-1-yl)methyl)pyrrolidin-1-yl)ethan-1-one is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of both the triazole and pyrrolidine rings allows for versatile interactions with various molecular targets, making it a valuable compound for research and development.

Properties

IUPAC Name

1-[3-[[4-(aminomethyl)triazol-1-yl]methyl]pyrrolidin-1-yl]ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H17N5O/c1-8(16)14-3-2-9(5-14)6-15-7-10(4-11)12-13-15/h7,9H,2-6,11H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UKJUNSIGRIXLCU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N1CCC(C1)CN2C=C(N=N2)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H17N5O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

223.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1-(3-((4-(aminomethyl)-1H-1,2,3-triazol-1-yl)methyl)pyrrolidin-1-yl)ethan-1-one
Reactant of Route 2
1-(3-((4-(aminomethyl)-1H-1,2,3-triazol-1-yl)methyl)pyrrolidin-1-yl)ethan-1-one
Reactant of Route 3
1-(3-((4-(aminomethyl)-1H-1,2,3-triazol-1-yl)methyl)pyrrolidin-1-yl)ethan-1-one
Reactant of Route 4
1-(3-((4-(aminomethyl)-1H-1,2,3-triazol-1-yl)methyl)pyrrolidin-1-yl)ethan-1-one
Reactant of Route 5
1-(3-((4-(aminomethyl)-1H-1,2,3-triazol-1-yl)methyl)pyrrolidin-1-yl)ethan-1-one
Reactant of Route 6
1-(3-((4-(aminomethyl)-1H-1,2,3-triazol-1-yl)methyl)pyrrolidin-1-yl)ethan-1-one

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